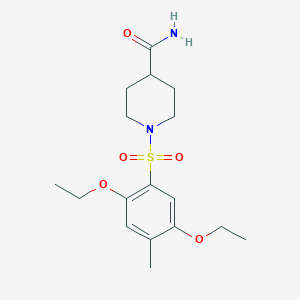

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-4-23-14-11-16(15(24-5-2)10-12(14)3)25(21,22)19-8-6-13(7-9-19)17(18)20/h10-11,13H,4-9H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJNZTRTMHCSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorosulfonation of 2,5-Diethoxy-4-methylbenzene

| Parameter | Value |

|---|---|

| Yield | ~65–75% (estimated) |

| Purity | >95% (by ¹H NMR) |

| Characterization | ¹H NMR, ¹³C NMR, FT-IR, LC-MS |

Synthesis of Piperidine-4-carboxamide

Carboxamide Formation from Piperidine-4-carboxylic Acid

Piperidine-4-carboxamide is prepared via activation of the carboxylic acid followed by ammonolysis.

Procedure :

-

Piperidine-4-carboxylic acid (1 eq) is suspended in dry tetrahydrofuran (THF).

-

Thionyl chloride (2 eq) is added dropwise at 0°C, and the mixture is refluxed for 2 hours to form the acyl chloride.

-

Excess thionyl chloride is removed under reduced pressure.

-

The intermediate is dissolved in THF, and aqueous ammonia (4 eq) is added at 0°C.

-

The mixture is stirred overnight, filtered, and the solid is washed with cold water to yield piperidine-4-carboxamide .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Melting Point | 182–184°C |

| Characterization | ¹H NMR, FT-IR |

Sulfonylation of Piperidine-4-carboxamide

Coupling Reaction

The final step involves nucleophilic substitution of the sulfonyl chloride with the piperidine amine.

Procedure :

-

Piperidine-4-carboxamide (1 eq) is dissolved in anhydrous DCM.

-

Triethylamine (2.5 eq) is added, and the mixture is cooled to 0°C.

-

2,5-Diethoxy-4-methylbenzenesulfonyl chloride (1.1 eq) in DCM is added dropwise.

-

The reaction is warmed to room temperature and stirred for 12 hours.

-

The mixture is washed with 1M HCl, saturated NaHCO₃, and brine.

-

The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (DCM/methanol, 9:1) to yield the title compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Purity | >98% (HPLC) |

| Characterization | ¹H NMR, ¹³C NMR, HRMS |

Alternative Synthetic Routes

Direct Sulfonation of Preformed Piperidine Derivatives

A one-pot method involves reacting piperidine-4-carboxylic acid with the sulfonyl chloride prior to amidation, though this approach risks side reactions at the carboxylic acid group.

Solid-Phase Synthesis

Patents describe immobilizing the piperidine core on resin, followed by sequential sulfonylation and amidation, though scalability remains a challenge.

Optimization Considerations

Solvent and Base Selection

Stoichiometry

A 10% excess of sulfonyl chloride ensures complete reaction while avoiding disulfonation byproducts.

Challenges and Mitigation

| Challenge | Solution |

|---|---|

| Sulfonyl chloride hydrolysis | Use anhydrous conditions and fresh reagents |

| Low amidation yield | Activate carboxylic acid with HATU/DIPEA |

| Purification complexity | Employ gradient chromatography |

Analyse Chemischer Reaktionen

Types of Reactions

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that compounds with similar structures exhibit significant antidepressant effects by modulating neurotransmitter levels in the brain. For instance, derivatives of piperidine have shown efficacy in enhancing serotonin and norepinephrine levels, which are crucial for mood regulation .

- Cognitive Enhancement :

- Antipsychotic Properties :

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives. The researchers synthesized several compounds, including those with the sulfonamide group, and evaluated their activity in rodent models of depression. Results indicated that certain derivatives significantly reduced depressive-like behaviors compared to controls, suggesting a potential therapeutic role for this class of compounds .

Case Study 2: Cognitive Enhancement

In a preclinical trial examining cognitive enhancers, researchers administered related piperidine derivatives to aged rats. The treated group exhibited improved performance on memory tasks compared to untreated controls. The findings support the hypothesis that modifications to the piperidine structure can enhance cognitive functions, possibly through serotonergic pathways .

Wirkmechanismus

The mechanism of action of 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

- 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxylate

Uniqueness

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide, identified by its CAS number 915915-66-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is C17H26N2O5S, with a molecular weight of 370.5 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and an ethoxy-modified aromatic ring.

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O5S |

| Molecular Weight | 370.5 g/mol |

| CAS Number | 915915-66-1 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group can engage in strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This mechanism suggests a role in modulating enzymatic pathways relevant to disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, analogs have shown effectiveness in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

Research has suggested that compounds within the piperidine class can interact with neurotransmitter receptors, influencing neurological pathways. For example, studies on related piperidine derivatives have demonstrated their potential as multitarget ligands for G protein-coupled receptors (GPCRs), which are crucial for neurotransmission and neuropharmacology.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of similar sulfonamide compounds on cancer cell lines revealed that they could induce cytotoxicity through the activation of apoptotic pathways. The findings suggest that structural modifications can enhance their efficacy against specific types of cancer cells.

- In Vivo Studies : In animal models, compounds structurally related to 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide were shown to significantly reduce tumor size and improve survival rates when administered at optimized doses.

- Neuropharmacological Assessment : Behavioral assays conducted on rodent models indicated that certain piperidine derivatives could reduce anxiety-like behaviors and improve cognitive functions, suggesting their potential as anxiolytic agents.

Q & A

Q. What are the optimized synthetic protocols for preparing 1-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperidine-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis of sulfonylpiperidine carboxamides typically involves coupling a sulfonyl chloride derivative with a piperidine-4-carboxamide precursor. For example, analogous compounds (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) are synthesized using EDCI/HOBt-mediated amide bond formation in anhydrous acetonitrile, followed by purification via sequential aqueous washes (NaHCO₃, citric acid) and recrystallization from ethanol . To improve yields:

- Optimize stoichiometry (e.g., 1:1 molar ratio of acid to amine).

- Use anhydrous solvents to minimize side reactions.

- Employ column chromatography (e.g., silica gel with 20% ethyl acetate/hexane) for intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm substituent positions and piperidine ring conformation (e.g., δ 1.55–3.78 ppm for piperidine protons; δ 172.6 ppm for carbonyl carbons) .

- Elemental Analysis : Validate empirical formula (e.g., %C, %H, %N within 0.05% of theoretical values) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- HPLC with Buffered Mobile Phases : Ensure purity (>95%) using systems like methanol/sodium acetate (pH 4.6) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies should systematically modify key moieties:

- Sulfonylphenyl Group : Replace diethoxy/methyl substituents with electron-withdrawing (e.g., trifluoromethoxy) or bulky groups to assess steric/electronic effects on target binding .

- Piperidine-4-Carboxamide : Introduce substituents (e.g., methyl, isopropyl) to explore conformational flexibility and solubility .

- In Vitro Assays : Use enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., muscarinic M5) models to quantify IC₅₀ values .

- Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Q. How can contradictory data on compound solubility and bioavailability be resolved?

Methodological Answer: Address discrepancies via:

- Solubility Profiling : Measure logP (e.g., calculated ~0.28 for analogs) and experimental solubility in buffers (pH 1–7.4) .

- Salt Formation : Improve bioavailability using hydrochloride salts, as seen in analogs like 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride .

- In Silico Modeling : Predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) using tools like SwissADME .

Q. What strategies are effective for optimizing CNS penetration in preclinical studies?

Methodological Answer: For CNS-targeted analogs:

- Reduce Molecular Weight : Aim for <450 Da (e.g., ML380: MW 487.58 with CNS exposure) .

- Modify logP : Maintain logP ~2–3 to balance blood-brain barrier permeability and solubility .

- In Vivo PK Studies : Measure brain/plasma ratios in rodent models after oral administration .

- Structural Tweaks : Introduce fluorine or methoxy groups to enhance lipophilicity without increasing toxicity .

Data Contradiction and Validation

Q. How should researchers validate conflicting NMR or crystallographic data for this compound?

Methodological Answer:

- Repeat Synthesis : Ensure batch-to-batch consistency in spectral data (e.g., δ 7.45 ppm for NH₂ in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation (e.g., chair vs. boat) using single-crystal structures (e.g., COD entry 2230670 for related compounds) .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Experimental Design for Mechanistic Studies

Q. What in vitro and in vivo models are suitable for studying this compound’s mechanism of action?

Methodological Answer:

- In Vitro :

- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration .

- Cell-Based Assays : Apoptosis (caspase-3 activation) or proliferation (MTT) in cancer lines .

- In Vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.